molecular formula C21H15N3OS B6085800 (2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B6085800
M. Wt: 357.4 g/mol
InChI Key: GJCAVXXTJGZCNB-GDNBJRDFSA-N
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Description

(2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features an indole ring, a thiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

(Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c1-25-17-8-6-14(7-9-17)20-13-26-21(24-20)15(11-22)10-16-12-23-19-5-3-2-4-18(16)19/h2-10,12-13,23H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCAVXXTJGZCNB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CNC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CNC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

  • Oxidized derivatives of the indole ring.
  • Reduced forms of the nitrile group.
  • Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of indole and thiazole derivatives with biological targets. It may serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of the target molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2Z)-3-(1H-indol-3-yl)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2Z)-3-(1H-indol-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness: The presence of the methoxy group in (2Z)-3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile distinguishes it from its analogs. This functional group can influence the compound’s electronic properties, solubility, and reactivity, making it unique in its class.

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